7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene: is a heterocyclic compound with the molecular formula C10H7Br2N5O2 and a molecular weight of 389.003 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and two methoxy groups attached to a pentaazaphenalene core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a suitable precursor under controlled conditions. One common method involves the use of methanol as a solvent and bromine as the brominating agent . The reaction is carried out at a specific temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amino derivatives , while oxidation reactions can produce aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
88061-95-4 |
---|---|
Molekularformel |
C10H7Br2N5O2 |
Molekulargewicht |
389.00 g/mol |
IUPAC-Name |
10,12-dibromo-3,7-dimethoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C10H7Br2N5O2/c1-18-9-13-6-4(11)3-5(12)7-14-10(19-2)16-8(15-9)17(6)7/h3H,1-2H3 |
InChI-Schlüssel |
SVQBNYSGEFXLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.